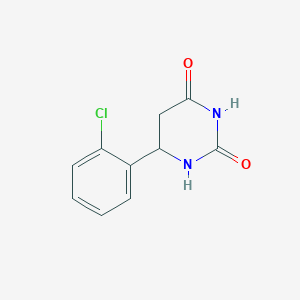
6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione is a chemical compound commonly referred to as 2-Chloro-6-phenyl-1,3-diazinane-2,4-dione (CPDD). It is a colorless solid that is used in various scientific research applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
Scientific Research Applications
Photodenitrogenation Reactions : In a study by Abe et al. (2000), the photodenitrogenation of a diazene derivative led to the formation of a diradical intermediate. This finding could be relevant to understanding the reactivity of similar compounds, such as 6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione, in photochemical processes (Abe et al., 2000).
Synthesis and Evaluation of Derivatives : Guillon et al. (1998) synthesized new derivatives starting from a related compound, 4-amino-3-(4-chlorophenyl)butyric acid (Baclofen). This research is indicative of the potential for creating novel compounds with varying properties and applications (Guillon et al., 1998).
Polymerization Catalysts : Schmid et al. (2001) explored new diimine ligands and their palladium and nickel complexes for their potential in olefin polymerization. The study of such ligands, which are structurally related to this compound, contributes to the development of new catalysts for polymer production (Schmid et al., 2001).
Vibrational Spectroscopic Analysis : Kuruvilla et al. (2018) investigated the spectroscopic properties of a related compound using FT-IR and FT-Raman techniques. Such studies are important for understanding the molecular structure and behavior of similar compounds (Kuruvilla et al., 2018).
Chymase Inhibition : Tanaka et al. (2007) designed, synthesized, and evaluated a series of derivatives as human chymase inhibitors. Research like this demonstrates the potential medical applications of compounds structurally related to this compound (Tanaka et al., 2007).
Nemorensic Acid Synthesis : Hodgson et al. (2004) used levulinic acid-derived diazodiones in the synthesis of nemorensic acids, showcasing the utility of such compounds in complex organic syntheses (Hodgson et al., 2004).
Reactivity with Benzoquinone : Oshima and Nagai (1986) studied the reactivity of diazoalkanes with dichloro-dicyanobenzoquinone, which could provide insights into the reactivity of similar diazine derivatives (Oshima & Nagai, 1986).
Organic Semiconductor Properties : Soliman and Yahia (2020) synthesized and analyzed a novel organic semiconductor, investigating its structural, optical, and electronic properties. This research indicates the potential of similar compounds in semiconductor technology (Soliman & Yahia, 2020).
properties
IUPAC Name |
6-(2-chlorophenyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIXYAGXETURNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

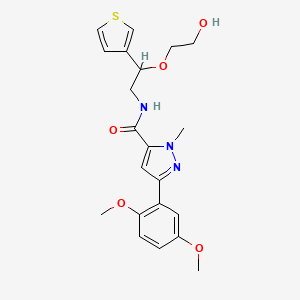
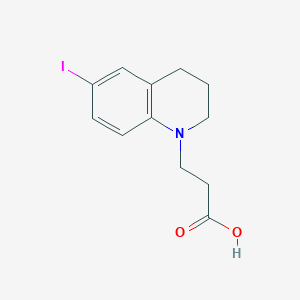
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2930408.png)



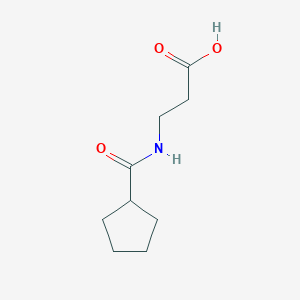
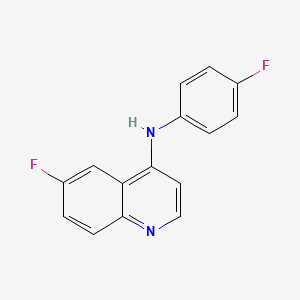
![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)



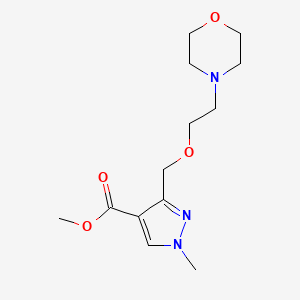
![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)